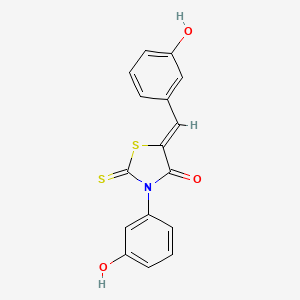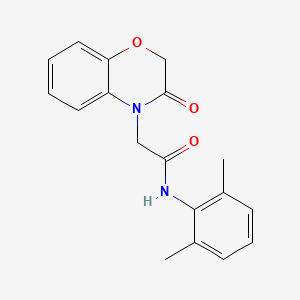![molecular formula C23H26ClNO B6084049 9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride, commonly known as FFA-1, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. FFA-1 is a selective agonist of the free fatty acid receptor 1 (FFA1), which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells, adipose tissue, and immune cells.
科学的研究の応用
FFA-1 has been studied extensively for its potential therapeutic applications in diabetes, obesity, and inflammation. FFA-1 is primarily expressed in pancreatic beta cells, where it plays a critical role in insulin secretion. Several studies have shown that FFA-1 agonists can improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 has also been implicated in the regulation of adipose tissue metabolism and inflammation. FFA-1 agonists have been shown to reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models.
作用機序
FFA-1 is a G protein-coupled receptor that is activated by long-chain free fatty acids, such as palmitic acid and oleic acid. Upon activation, FFA-1 stimulates the production of intracellular second messengers, such as cAMP and IP3, which in turn regulate insulin secretion and adipose tissue metabolism. FFA-1 is also involved in the regulation of immune cell function and inflammation.
Biochemical and Physiological Effects:
FFA-1 agonists have been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. FFA-1 agonists also reduce adipose tissue inflammation and improve insulin sensitivity in obese animal models. FFA-1 has also been implicated in the regulation of immune cell function and inflammation, suggesting that FFA-1 agonists may have potential therapeutic applications in inflammatory diseases.
実験室実験の利点と制限
FFA-1 agonists have several advantages for lab experiments, including their selectivity for FFA-1 and their ability to activate downstream signaling pathways. However, FFA-1 agonists can be difficult to synthesize and purify, which can limit their availability for research purposes. Additionally, FFA-1 agonists may have off-target effects on other G protein-coupled receptors, which can complicate experimental results.
将来の方向性
FFA-1 agonists have shown promise as potential therapeutics for diabetes, obesity, and inflammation. Future research should focus on developing more potent and selective FFA-1 agonists, as well as investigating the long-term effects of FFA-1 activation on metabolic and immune function. Additionally, FFA-1 agonists may have potential applications in other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
合成法
The synthesis of FFA-1 involves several steps, including the coupling of a piperidine derivative with a pentynyl group, followed by a palladium-catalyzed coupling reaction with fluorenone. The resulting compound is then reduced to yield FFA-1. The synthesis of FFA-1 is a complex process that requires expertise in organic synthesis and purification techniques.
特性
IUPAC Name |
9-(5-piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c25-23(15-7-1-8-16-24-17-9-2-10-18-24)21-13-5-3-11-19(21)20-12-4-6-14-22(20)23;/h3-6,11-14,25H,2,7,9-10,15-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPEOATOINCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)

![((2S)-1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6084007.png)

![6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6084014.png)
![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)